

Application Notes and Protocols for TM5275

Sodium Administration in Mouse Models

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

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Audience: Researchers, scientists, and drug development professionals.

Introduction

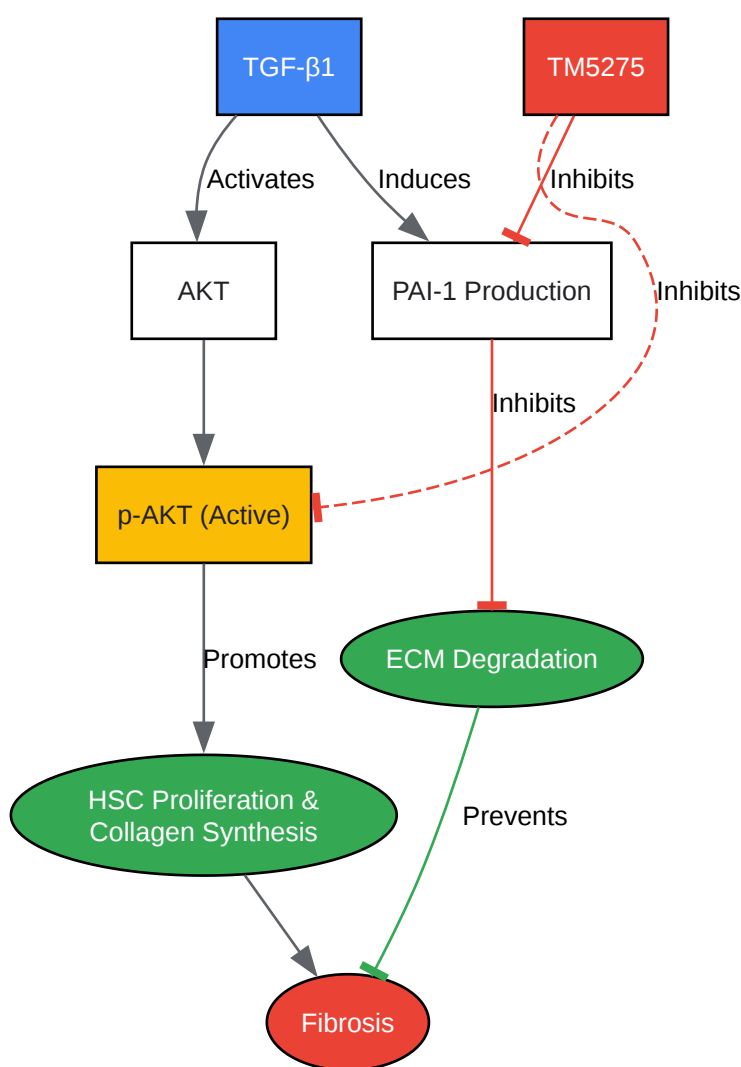
TM5275 is an orally bioavailable, small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).^{[1][2]} PAI-1 is a key regulator in the fibrinolytic system, acting as the primary inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).^{[3][4]} Elevated PAI-1 levels are associated with various pathological conditions, including thrombosis, fibrosis, cancer, and metabolic syndrome.^{[1][3][5]} By selectively inhibiting PAI-1, TM5275 restores the activity of plasminogen activators, enhances fibrinolysis, and has demonstrated therapeutic potential in various preclinical models.^{[6][7]} Docking studies indicate that TM5275 binds to the strand 4 of the A β -sheet (s4A) position of PAI-1, redirecting the PAI-1/PA reaction towards a substrate-like interaction rather than inhibition.^{[3][6]} These notes provide an overview of TM5275's mechanism, applications in mouse models, and detailed protocols for its administration and related experiments.

Mechanism of Action and Signaling Pathways

TM5275's primary mechanism is the direct inhibition of PAI-1. This action prevents the formation of inactive complexes between PAI-1 and plasminogen activators (tPA and uPA). Consequently, active tPA and uPA can convert plasminogen to plasmin, a serine protease that degrades fibrin clots and components of the extracellular matrix (ECM). This process is crucial for maintaining vascular patency and preventing tissue fibrosis.

In pathological states like fibrosis, transforming growth factor- β (TGF- β 1) stimulates the production of both ECM proteins (e.g., collagen) and PAI-1.[8] The increased PAI-1 activity suppresses ECM degradation, leading to its accumulation. TM5275 can counteract this by inhibiting PAI-1, thereby promoting ECM breakdown.[8] Furthermore, in hepatic stellate cells (HSCs), TM5275 has been shown to attenuate TGF- β 1-stimulated proliferation and fibrogenic activity by inhibiting AKT phosphorylation, suggesting a more complex interaction with fibrotic signaling pathways.[1]

Caption: Mechanism of TM5275 as a PAI-1 inhibitor in the fibrinolytic pathway.



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Caption: TM5275 interferes with TGF- β 1-mediated fibrotic signaling.

Quantitative Data Summary

The efficacy of TM5275 has been quantified in various rodent models. Dosages, pharmacokinetic parameters, and in vitro potency are summarized below.

Table 1: TM5275 Dosage and Administration in Mouse Models

Disease Model	Mouse Strain	Dosage	Administration Route	Frequency & Duration	Key Findings	Reference(s)
Intestinal Fibrosis	BALB/c	10 mg/kg/day & 50 mg/kg/day	Oral (CMC suspension)	Daily for 2 weeks	50 mg/kg dose significantly decreased collagen deposition and attenuated colonic fibrosis.	[8]
Diabetic Kidney Injury	C57BL/6	50 mg/kg/day	Oral	Daily for 16 weeks	Inhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys.	[5]
Thrombosis	Not Specified	10 mg/kg	Not Specified	Single dose	Resulted in a plasma concentration of 17.5 ± 5.2 μ M.	[6]
Thrombosis	Not Specified	50 mg/kg	Not Specified	Single dose	Antithrombotic effect was	[6]

					equivalent to 500 mg/kg of ticlopidine.
Thrombosis (Combination)	Not Specified	5 mg/kg (+ 0.3 mg/kg tPA)	Not Specified	Single dose	Significantly enhanced the antithrombotic effect of tPA alone. [6]

Table 2: Pharmacokinetic and In Vitro Efficacy of TM5275

Parameter	Value	Species/System	Conditions	Reference(s)
IC ₅₀	6.95 μM	Cell-free assay	PAI-1 Inhibition	[2][6][9]
Plasma Concentration	17.5 ± 5.2 μM	Mouse	1 hour after a 10 mg/kg dose	[6]
IC ₅₀ (Cell Viability)	9.7 to >50 μM	Human Cancer Cell Lines	Varies by cell line	[9]

Experimental Protocols

Protocol 1: Preparation of TM5275 for Oral Administration

This protocol describes the preparation of TM5275 as a suspension in carboxymethyl cellulose (CMC) for oral gavage in mice, a method used in intestinal fibrosis studies.[8]

Materials:

- **TM5275 sodium salt**

- Carboxymethyl cellulose (CMC), low viscosity
- Sterile, deionized water
- Weighing scale and spatulas
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer and/or magnetic stirrer

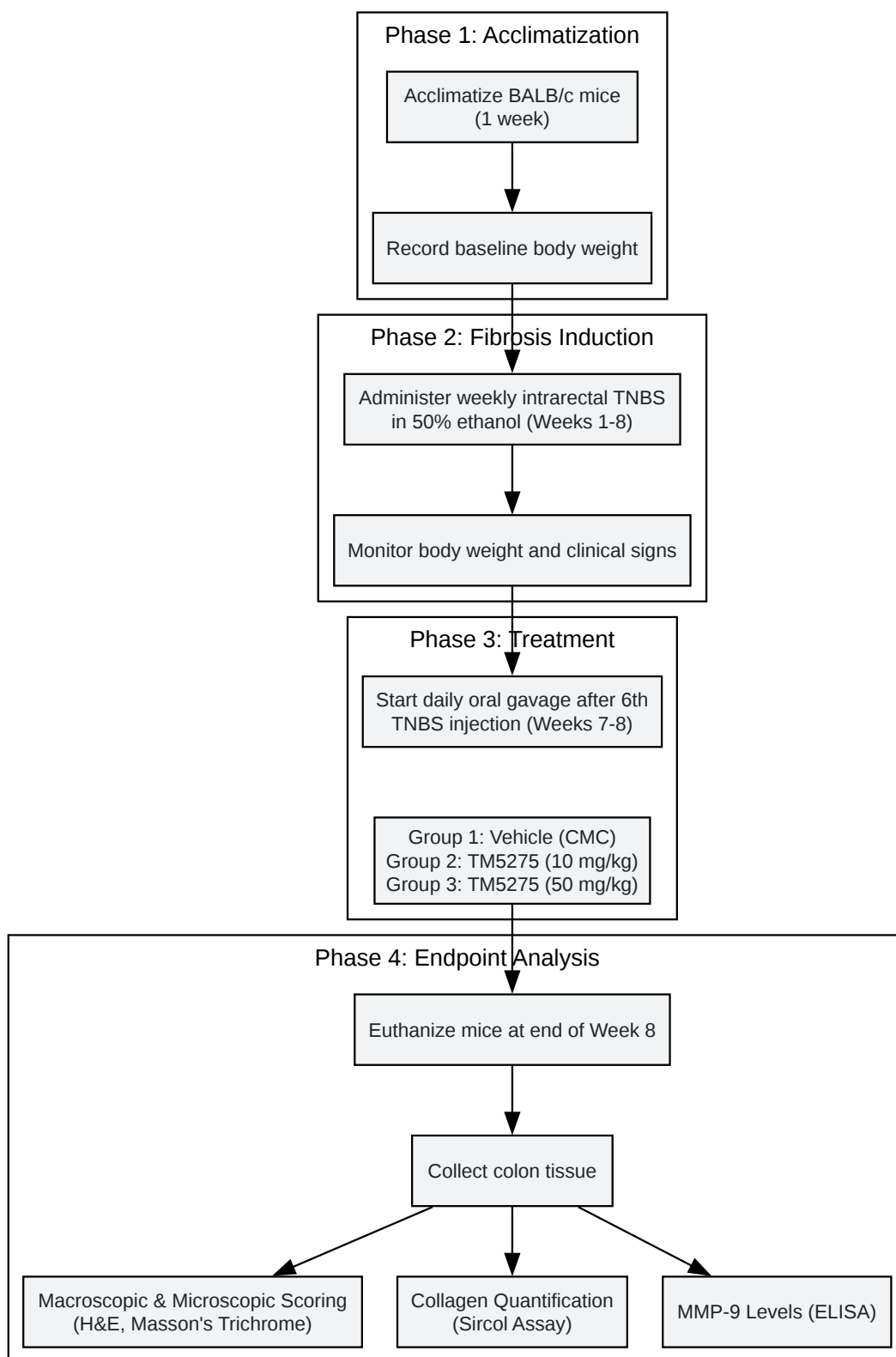
Procedure:

- Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 5-10 mL/kg).
 - Example: For 10 mice at 25g, dosing 50 mg/kg at 10 mL/kg:
 - Total dose per mouse = $50 \text{ mg/kg} \times 0.025 \text{ kg} = 1.25 \text{ mg}$
 - Concentration needed = $50 \text{ mg/kg} / 10 \text{ mL/kg} = 5 \text{ mg/mL}$
 - Volume per mouse = $10 \text{ mL/kg} \times 0.025 \text{ kg} = 0.25 \text{ mL}$
 - Total volume for 10 mice + overage (e.g., 20%) = $(10 \times 0.25 \text{ mL}) \times 1.2 = 3 \text{ mL}$.
 - Total TM5275 needed = $3 \text{ mL} \times 5 \text{ mg/mL} = 15 \text{ mg}$.
- Prepare CMC Vehicle: Prepare a 0.5% (w/v) CMC solution. For 10 mL of vehicle, weigh 50 mg of CMC and add it to ~9 mL of sterile water. Mix vigorously using a vortex or magnetic stirrer until the CMC is fully dissolved. This may take some time. Bring the final volume to 10 mL.
- Prepare TM5275 Suspension: Weigh the calculated amount of TM5275 powder.
- Suspend TM5275: Add the TM5275 powder to the prepared CMC vehicle in a sterile conical tube.

- Homogenize: Vortex the mixture thoroughly for several minutes until a uniform suspension is achieved. Ensure there are no visible clumps of powder.
- Storage and Use: Store the suspension at 4°C for short-term use. Before each administration, vortex the suspension again to ensure homogeneity.

Protocol 2: Experimental Workflow for TNBS-Induced Intestinal Fibrosis Model

This protocol outlines the induction of chronic colitis and fibrosis in BALB/c mice using 2,4,6-trinitrobenzene sulfonic acid (TNBS) and subsequent treatment with TM5275.[8]



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Caption: Experimental workflow for TM5275 administration in a TNBS-induced fibrosis model.

Procedure:

- Animals: Use male BALB/c mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
- Induction of Colitis/Fibrosis:
 - Anesthetize mice lightly with isoflurane.
 - Administer weekly intrarectal injections of TNBS (dissolved in 50% ethanol) for 8 weeks. The dose can be sequentially increased (e.g., from 0.4 mg to 1.6 mg) to induce chronic inflammation and fibrosis.^[8] A control group should receive 50% ethanol only.
- Treatment with TM5275:
 - After the 6th weekly TNBS injection, begin daily oral administration of TM5275 or vehicle (CMC suspension).^[8]
 - Divide the TNBS-treated mice into groups:
 - Group 1: TNBS + Vehicle (e.g., 0.5% CMC)
 - Group 2: TNBS + TM5275 (10 mg/kg)
 - Group 3: TNBS + TM5275 (50 mg/kg)
 - Continue daily treatment for the final 2 weeks of the study.
- Monitoring: Monitor mouse body weight, food intake, and clinical signs of distress throughout the experiment.
- Endpoint Analysis:
 - At the end of the 8-week period, euthanize the mice.
 - Harvest the colon and measure its length and weight.

- Fix sections of the colon in 10% formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
- Homogenize other sections of the colon for biochemical assays, such as a Sircol collagen assay to quantify collagen content or an ELISA to measure protein levels of markers like MMP-9.[8]

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